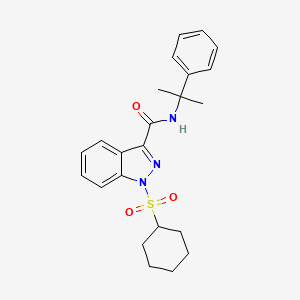
Cumyl-chsinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CUMYL-CHSINACA: is a synthetic cannabinoid receptor agonist (SCRA) that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound’s formal name is 1-(cyclohexylsulfonyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, and its molecular formula is C23H27N3O3S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CUMYL-CHSINACA involves the formation of the indazole core, followed by the attachment of the cyclohexylsulfonyl group and the N-(2-phenylpropan-2-yl) group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and reagents like cyclohexylsulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: CUMYL-CHSINACA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The indazole core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
CUMYL-CHSINACA is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.
Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research into the pharmacological effects and potential therapeutic applications of synthetic cannabinoids.
Industry: Forensic applications to detect and analyze synthetic cannabinoids in biological samples.
Mechanism of Action
CUMYL-CHSINACA exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes. The binding of this compound to these receptors activates signaling pathways that can lead to effects such as euphoria, relaxation, and, in some cases, adverse effects like anxiety and psychosis .
Comparison with Similar Compounds
CUMYL-4CN-BINACA: Another synthetic cannabinoid with a similar indazole core and carboxamide linker.
5F-CUMYL-PINACA: Contains a fluorinated tail group, making it structurally similar but with different pharmacological properties.
MDMB-5Br-INACA: Lacks a tail group, differentiating it from CUMYL-CHSINACA.
Uniqueness: this compound is unique due to its cyclohexylsulfonyl tail group, which contributes to its specific binding affinity and potency at cannabinoid receptors. This structural feature distinguishes it from other synthetic cannabinoids and influences its pharmacological profile .
Properties
Molecular Formula |
C23H27N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-cyclohexylsulfonyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2,17-11-5-3-6-12-17)24-22(27)21-19-15-9-10-16-20(19)26(25-21)30(28,29)18-13-7-4-8-14-18/h3,5-6,9-12,15-16,18H,4,7-8,13-14H2,1-2H3,(H,24,27) |
InChI Key |
ZNRPDVCQZGICAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)S(=O)(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



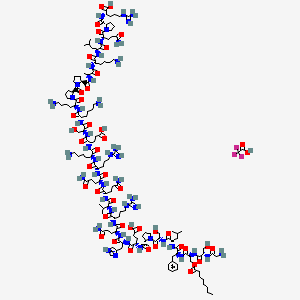
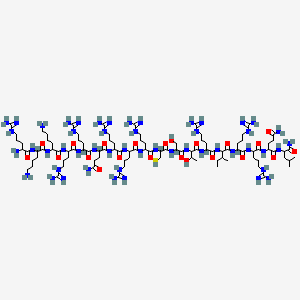
![(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one](/img/structure/B10830514.png)

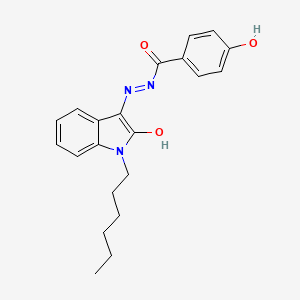
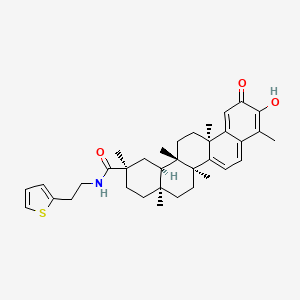
![(2S,3R,4S,5S,6R)-2-[[(2S,4aS,4bS,6aS,7R,12aR)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830551.png)

![6-[[(4S,6aR,6bS,8aS,14bR)-8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B10830563.png)
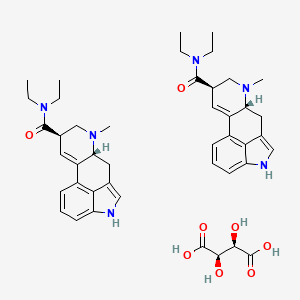

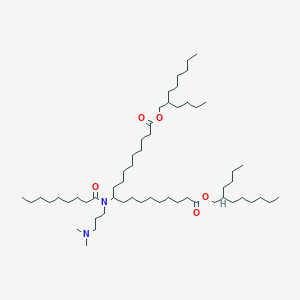
![N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide](/img/structure/B10830602.png)
